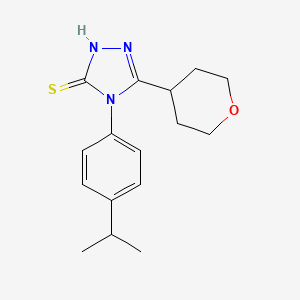
4-(4-Isopropylphenyl)-5-tetrahydro-2H-pyran-4-yl-4H-1,2,4-triazole-3-thiol
Übersicht
Beschreibung
The compound “4-(4-Isopropylphenyl)-5-tetrahydro-2H-pyran-4-yl-4H-1,2,4-triazole-3-thiol” is a complex organic molecule that contains several functional groups, including an isopropylphenyl group, a tetrahydropyran ring, a 1,2,4-triazole ring, and a thiol group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the isopropylphenyl group could be introduced through a Friedel-Crafts alkylation, while the tetrahydropyran ring could be formed through a cyclization reaction . The 1,2,4-triazole ring could be formed through a cyclization of a hydrazine and a nitrile . The thiol group could be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The isopropylphenyl group is a bulky, hydrophobic group that could influence the overall shape of the molecule . The tetrahydropyran ring is a six-membered ring with one oxygen atom, which could introduce some ring strain and influence the reactivity of the molecule . The 1,2,4-triazole ring is a five-membered ring containing three nitrogen atoms, which could participate in hydrogen bonding and other interactions . The thiol group is a polar group that could also participate in hydrogen bonding .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The isopropylphenyl group could undergo electrophilic aromatic substitution reactions . The tetrahydropyran ring could undergo reactions at the oxygen atom, such as oxidation . The 1,2,4-triazole ring could undergo reactions at the nitrogen atoms, such as alkylation . The thiol group is a good nucleophile and could undergo reactions such as alkylation or oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the thiol and the 1,2,4-triazole could increase the compound’s solubility in polar solvents . The bulky isopropylphenyl group could decrease the compound’s solubility in polar solvents but increase its solubility in nonpolar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Anti-Inflammatory Properties
4-(4-Isopropylphenyl)-5-tetrahydro-2H-pyran-4-yl-4H-1,2,4-triazole-3-thiol has been synthesized and studied for its anti-inflammatory properties. The compound was formed through the reaction of 4-phenyltetrahydropyran-4-carbonyl chloride with thiosemicarbazide and subsequent cyclization, yielding S- and S,N-substituted triazole derivatives. These compounds demonstrated anti-inflammatory activity (Arustamyan et al., 2021).
Antioxidant Activities
Another study focused on synthesizing biologically active heterocyclic systems containing 1,2,4-triazole and pyrazole, which included the mentioned compound. These compounds displayed moderate antiradical activity, suggesting their potential as antioxidants (Gotsulya, 2020).
Anti-microbial Activity
Research into novel 1,2,4-triazoles, including the 4-(4-Isopropylphenyl) variant, revealed moderate to good antimicrobial activity. These compounds were synthesized from the reaction of carbon-di-sulphide and hydrazine hydrate to produce thiocarbohydrazides, which were then further processed (Martin, 2020).
DNA Gyrase B Inhibition and Antioxidant Activity
This compound was also synthesized as part of a series that exhibited DNA gyrase B inhibition, along with notable anti-inflammatory and antioxidant activities. The synthesis involved the reaction of substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (Kate et al., 2018).
Analgesic Properties
In another study, Schiff bases of 4-amino-1,2,4-triazole derivatives containing pyrazole were synthesized, demonstrating significant analgesic and antioxidant properties. This highlights the potential application of these compounds in pain management (Karrouchi et al., 2016).
Zukünftige Richtungen
The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and tested in more complex biological systems . Additionally, the synthesis of the compound could be optimized to increase yields and decrease
Eigenschaften
IUPAC Name |
3-(oxan-4-yl)-4-(4-propan-2-ylphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c1-11(2)12-3-5-14(6-4-12)19-15(17-18-16(19)21)13-7-9-20-10-8-13/h3-6,11,13H,7-10H2,1-2H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIJOMNTRSIOQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=NNC2=S)C3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Isopropylphenyl)-5-tetrahydro-2H-pyran-4-yl-4H-1,2,4-triazole-3-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



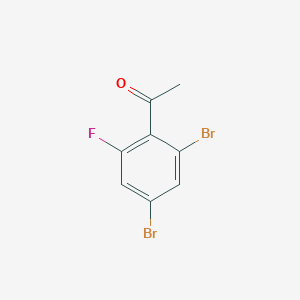

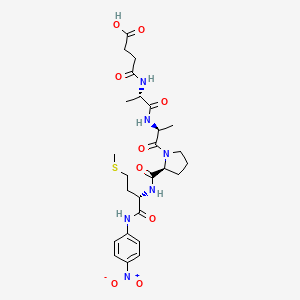
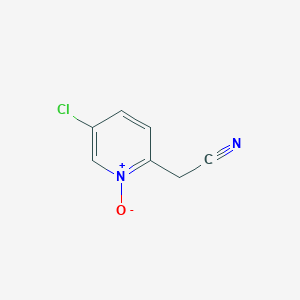
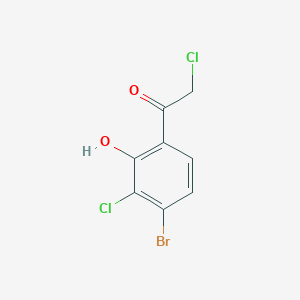

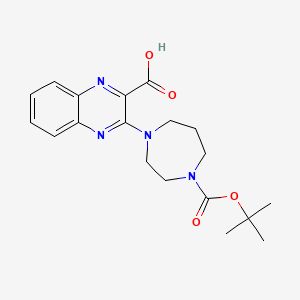
![t-Butyl 4-[3-(ethoxycarbonyl)quinoxalin-2-yl]-1,4-diazepane-1-carboxylate](/img/structure/B1409354.png)

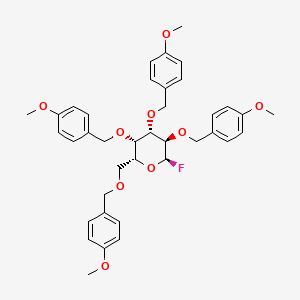
![1-[3-(Difluoromethoxy)phenyl]-3-[2-methyl-6-(propan-2-yl)phenyl]thiourea](/img/structure/B1409359.png)
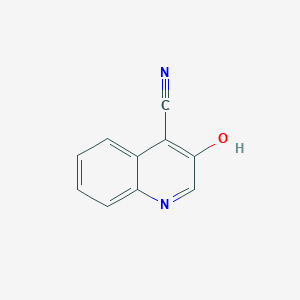
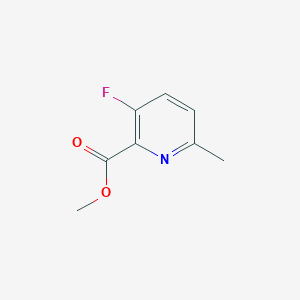
![8-Chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1409362.png)